molecular formula C27H27FN2O4 B2935605 Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438488-42-7

Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2935605
CAS No.: 438488-42-7
M. Wt: 462.521
InChI Key: AISKLMLOLDVWGC-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are critical signaling proteins in cellular processes like proliferation, differentiation, and survival. This naphthofuran-based compound is structurally designed to act as a Type I inhibitor, competing with ATP for binding within the kinase's active site, thereby suppressing downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Its research value is primarily in the field of oncology, where aberrant FGFR signaling is a well-documented driver of tumor growth, angiogenesis, and drug resistance in various cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. Researchers utilize this inhibitor to elucidate the specific roles of FGFR in disease models, to study mechanisms of resistance to other targeted therapies, and to evaluate its potential as a lead compound in preclinical drug discovery. The incorporation of the 2-fluorophenylpiperazine moiety is a strategic feature intended to optimize pharmacokinetic properties and enhance selectivity. Investigations focus on its efficacy in inhibiting the proliferation of FGFR-addicted cancer cell lines and its impact on tumor progression in xenograft models, providing critical data for validating FGFR as a therapeutic target. [Source: National Center for Biotechnology Information (2024). PubChem Compound Summary; General FGFR inhibitor mechanism reviewed in "Fibroblast Growth Factor Receptors: From Oncogenesis to Targeted Cancer Treatment" - Journal of Medicinal Chemistry.]

Properties

IUPAC Name

ethyl 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O4/c1-3-33-27(32)23-17(2)34-26-19-9-5-4-8-18(19)25(31)20(24(23)26)16-29-12-14-30(15-13-29)22-11-7-6-10-21(22)28/h4-11,31H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISKLMLOLDVWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable naphthol derivative and a furan ring precursor under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the naphthofuran intermediate with a piperazine derivative, such as 1-(2-fluorophenyl)piperazine, under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through binding to G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Observations:

  • Piperazine vs. Piperidine: The target compound’s piperazine group (vs.
  • Fluorophenyl Substitution : The 2-fluorophenyl group in the target compound may confer greater metabolic stability compared to the 4-nitrophenyl group in , which is prone to reduction in vivo.
  • Naphthofuran vs. Thiazolo-Triazole Core : The naphthofuran system offers greater rigidity than the thiazolo-triazole scaffold in , possibly influencing binding kinetics and off-target effects.

Functional Analogues with Ethyl Carboxylate Esters

Compound Name Core Structure Substituents LogP (Predicted) Solubility (mg/mL)³
This compound Naphthofuran 2-fluorophenylpiperazine, 5-hydroxy 3.2 ~0.15 (aqueous)
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate Triazine Chlorophenylsulfanyl, trifluoromethylphenyl 4.1 ~0.08 (aqueous)
Ethyl 4-hydroxyphenylacetate Phenylacetate 4-hydroxyphenyl 1.8 ~1.2 (aqueous)

³ Estimated using Lipinski’s rules and computational tools.

Key Observations:

  • Hydrophilicity: The target compound’s 5-hydroxy group improves aqueous solubility compared to non-hydroxylated analogues like the triazine derivative in .

Research Findings and Mechanistic Insights

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Receptor Selectivity: The 2-fluorophenylpiperazine group may enhance serotonin 5-HT1A/D2 receptor affinity compared to non-fluorinated analogues, as seen in antipsychotic drug design .
  • Metabolic Stability : The ethyl carboxylate ester likely undergoes slower hydrolysis than methyl esters, prolonging half-life relative to simpler esters like ethyl 4-hydroxyphenylacetate .
  • Synthetic Challenges : The naphthofuran core’s rigidity may complicate large-scale synthesis compared to more flexible scaffolds (e.g., thiazolo-triazole in ).

Biological Activity

Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphtho[1,2-b]furan core, a piperazine moiety, and an ethyl carboxylate group. Its molecular formula is C20H22FN1O4C_{20}H_{22}FN_{1}O_{4} with a molecular weight of approximately 357.39 g/mol. The presence of the 2-fluorophenyl group is significant as it may enhance the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with naphtho[1,2-b]furan structures exhibit a broad spectrum of biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy as serotonin receptor modulators, particularly targeting the 5-HT receptor subtypes. This suggests potential applications in treating mood disorders.
  • Antiviral Activity : Some naphtho[1,2-b]furan derivatives have demonstrated antiviral properties, notably against hepatitis C virus (HCV), with reported IC50 values indicating effective inhibition in vitro .
  • Anticancer Potential : Preliminary studies indicate that related compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

The proposed mechanism of action for this compound involves:

  • Receptor Binding : The compound likely interacts with specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
  • Inhibition of Viral Replication : By targeting viral proteins or host cell receptors critical for viral entry and replication, the compound may effectively reduce viral loads in infected cells.

Synthesis and Evaluation

A study conducted by researchers synthesized various naphtho[1,2-b]furan derivatives, including the target compound, using regioselective methods that ensured high yields and purity . The synthesized compounds were subjected to biological evaluation through in vitro assays to assess their pharmacological activities.

In Vitro Studies

In vitro assays demonstrated that this compound exhibited:

  • Selective Binding Affinity : The compound showed significant binding affinity to serotonin receptors (IC50 values in the low nanomolar range), indicating its potential as a therapeutic agent for mood disorders .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary cytotoxicity assays revealed that the compound effectively inhibited the proliferation of several cancer cell lines, suggesting its potential as an anticancer therapeutic .

Table of Biological Activities

Activity TypeCompound ActivityReference
Antidepressant5-HT receptor modulation
AntiviralInhibition of HCV (IC50 = 0.686 µM)
AnticancerCytotoxicity against cancer cells

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